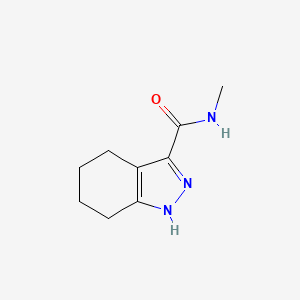
3-Ethoxy-2,4-difluorobenzyl bromide
概要
説明
3-Ethoxy-2,4-difluorobenzyl bromide is a chemical compound with the molecular formula C9H9BrF2O . It is a white crystalline solid that is slightly soluble in water but readily soluble in common organic solvents. This compound belongs to the family of benzyl bromides and has two fluorine and one ethoxy groups attached to its benzyl ring.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCOC1=C(C=CC(CBr)=C1F)F . The InChI key for this compound is BOXYRQBXOYISBL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.07 . It is a solid at room temperature .科学的研究の応用
Synthesis of Ionic Liquids
3-Ethoxy-2,4-difluorobenzyl bromide plays a role in the synthesis of new low melting ammonium-based ionic liquids with ether functionality. This process involves using ether functionalized alkyl bromides for synthesizing quaternary ammonium (QA) salts, which are characterized for their thermal properties and structural features, demonstrating their potential in various applications (Kärnä, Lahtinen, & Valkonen, 2009).
Chemical Structure Analysis
The compound is used in the study of chemical structures. For example, its derivatives have been analyzed to understand intramolecular hydrogen bonds and dihedral angles between aromatic rings, contributing to a better understanding of molecular interactions and configurations (Ma, Zhang, Yuan, & Gao, 2010).
Anticancer Agent Synthesis
It's also utilized in synthesizing potential anticancer agents. For instance, a novel crystal compound involving 2,3-difluorobenzyl bromide has shown promising anticancer properties, indicating its potential in drug development (Mohideen, Kamaruzaman, Razali, Mordi, & Mansor, 2019).
Development of Dendritic Materials
The compound is significant in synthesizing dendritic materials. Its methoxy derivatives have been studied for their structural properties, aiding in the development of new materials with potential applications in various fields (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Photodynamic Therapy Applications
Its derivatives are being explored in photodynamic therapy for cancer treatment. The synthesis and characterization of such derivatives demonstrate their potential as Type II photosensitizers, which are crucial in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Key Synthons
The compound is instrumental in synthesizing key synthons for pharmaceuticals. For instance, it has been used in synthesizing intermediates for drugs like repaglinide, showcasing its role in the pharmaceutical industry (Salman, Babu, Ray, Biswas, & Kumar, 2002).
Antiplasmodium Agent Development
Studies have been conducted on its role in developing antiplasmodium agents. It has been used to prepare salts that display promising activity against Plasmodium, a parasite causing malaria (Fitriastuti, Alfiyah, Mustofa, Jumina, & Mardjan, 2021).
Electrochemical Studies
In electrochemistry, the compound's derivatives have been studied for their potential in generating and immobilizing benzyl radicals, which is significant in understanding electron transfer processes (Jouikov & Simonet, 2010).
Safety and Hazards
作用機序
Target of Action
3-Ethoxy-2,4-difluorobenzyl bromide is a chemical compound used in organic synthesis and as a pharmaceutical intermediate It’s known that benzylic bromides, such as this compound, typically react with nucleophiles, which could be various biological targets depending on the specific reaction context .
Mode of Action
The mode of action of this compound involves nucleophilic substitution and free radical bromination . In these reactions, the bromide ion is a good leaving group, which allows the nucleophile to attack the benzylic carbon and replace the bromide . This can result in the formation of new bonds and the creation of different compounds.
Biochemical Pathways
It’s known that benzylic bromides can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the specific context of the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects and the context of its use. As a reagent in organic synthesis, its primary effect is likely to be the transformation of other compounds rather than a direct effect on cells or tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the rate and outcome of the reactions it participates in . Additionally, factors like pH and the presence of other reactive species can also influence its reactivity and stability.
生化学分析
Biochemical Properties
3-Ethoxy-2,4-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination . It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution reactions with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of the proteins, potentially inhibiting or activating enzymatic functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at high doses, including enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes that catalyze nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. This interaction can affect metabolic flux and metabolite levels within the cell. The compound may also influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
特性
IUPAC Name |
1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXYRQBXOYISBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255947 | |
| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017778-22-1 | |
| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



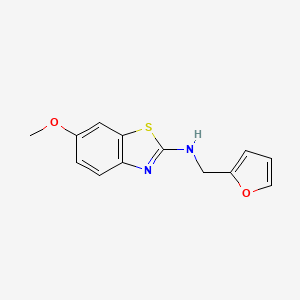
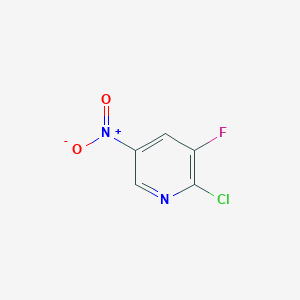

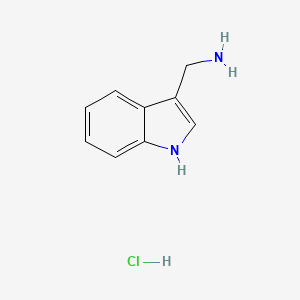
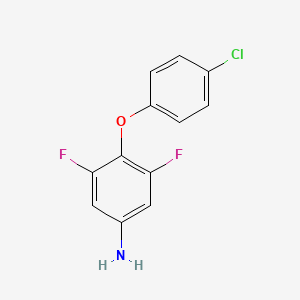


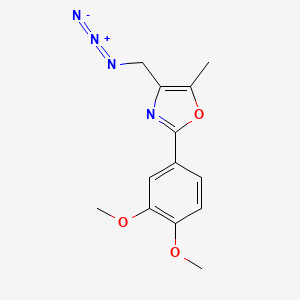
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)
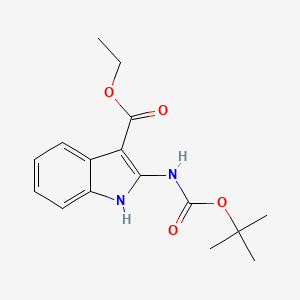

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)

